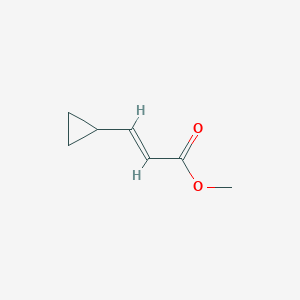

Methyl 3-cyclopropylacrylate

Description

The Unique Role of Cyclopropyl (B3062369) Groups

The cyclopropyl group, a three-membered carbocycle, is far from being a mere spectator in a molecule. Its inherent ring strain, with C-C-C bond angles of 60°, imparts unusual bonding characteristics and reactivity. fiveable.mewikipedia.org The C-C bonds possess a high degree of p-character, leading to properties that are intermediate between those of alkanes and alkenes. fiveable.me This "pseudo-double bond" character allows the cyclopropyl group to participate in a variety of chemical transformations, including ring-opening reactions, which can be strategically employed to introduce complexity in a molecule. fiveable.me

Furthermore, the compact and rigid nature of the cyclopropyl ring makes it a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can influence their conformation, metabolic stability, and binding affinity to biological targets. fiveable.meutdallas.edu As a result, the development of synthetic methods to introduce cyclopropyl groups is an active area of research. utdallas.eduorganic-chemistry.org

The Versatility of Alpha, Beta-Unsaturated Esters

Alpha, beta-unsaturated esters are a cornerstone of synthetic organic chemistry, prized for their dual reactivity. nih.govorganic-chemistry.org The electrophilic beta-carbon is susceptible to conjugate addition by a wide range of nucleophiles, a reaction fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, and can be functionalized through processes like epoxidation and dihydroxylation. researchgate.net

The ester functionality itself offers further avenues for chemical manipulation, including reduction to alcohols or conversion to other carbonyl derivatives. The stereoselective synthesis of alpha, beta-unsaturated esters, controlling the (E) or (Z) geometry of the double bond, is a critical aspect of their application, as the stereochemistry often dictates the outcome of subsequent reactions and the properties of the final product. nih.govnih.gov

A Review of Key Advancements in Methyl 3-cyclopropylacrylate Research

Research surrounding this compound and related structures has led to significant progress in synthetic methodology. Various strategies have been developed for its synthesis, often involving the Wittig reaction or Horner-Wadsworth-Emmons olefination of cyclopropanecarboxaldehyde (B31225). nih.govepo.org These methods provide access to the (E)-isomer, which is typically the more thermodynamically stable.

Recent advancements have also focused on the catalytic and stereoselective synthesis of cyclopropyl-containing acrylates. sci-hub.rursc.org For instance, rhodium-catalyzed reactions have been employed for the [2+1] annulation of allylic alcohols to form cyclopropyl derivatives. organic-chemistry.org Furthermore, the reactivity of this compound as a Michael acceptor has been explored, allowing for the introduction of various substituents at the beta-position. researchgate.net The development of enantioselective methods for these transformations is a key focus, aiming to produce chiral molecules with high optical purity. utdallas.edu These advancements underscore the continued interest in harnessing the unique chemical properties of this compound for the efficient construction of valuable organic molecules.

Interactive Data Tables

Below are interactive tables summarizing key properties and synthetic methodologies related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | alfa-chemistry.com |

| Molecular Weight | 126.15 g/mol | alfa-chemistry.com |

| IUPAC Name | methyl (E)-3-cyclopropylprop-2-enoate | alfa-chemistry.com |

| CAS Number | 59939-11-6, 98272-33-4 | alfa-chemistry.comchemsrc.com |

| Topological Polar Surface Area | 26.3 Ų | alfa-chemistry.com |

| Rotatable Bond Count | 3 | alfa-chemistry.com |

Table 2: Selected Synthetic Methods for α,β-Unsaturated Esters

| Reaction Type | Description | Key Features |

| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. | Generally affords (E)-alkenes with high stereoselectivity. organic-chemistry.org |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | A versatile method for alkene synthesis. nih.gov |

| Cross-Metathesis | Catalytic reaction between two different alkenes. | Can provide access to (Z)-α,β-unsaturated esters under kinetic control. nih.gov |

| Perkow Reaction | Reaction of a trialkyl phosphite (B83602) with an α-halo ketone. | Can be used to synthesize β-phosphoroxylated α,β-unsaturated esters. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-cyclopropylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOOZKZLEDMDSB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Cyclopropylacrylate and Analogues

Established Synthetic Pathways for Cyclopropyl (B3062369) Acrylates

Established methods for synthesizing cyclopropyl acrylates often rely on well-known organic reactions that have been adapted for this specific class of compounds. These include olefination strategies and various cyclopropanation reactions.

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination Strategies

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the formation of carbon-carbon double bonds and have been successfully applied to the synthesis of cyclopropyl acrylates. researchgate.netorganic-chemistry.orgwikipedia.org These reactions involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone.

In the context of methyl 3-cyclopropylacrylate synthesis, cyclopropanecarboxaldehyde (B31225) serves as a key starting material. The reaction of cyclopropanecarboxaldehyde with a stabilized phosphorus ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, yields this compound. epo.org Similarly, the HWE reaction, which typically provides excellent E-selectivity, involves the reaction of cyclopropanecarboxaldehyde with a phosphonate carbanion, such as the anion of trimethyl phosphonoacetate. organic-chemistry.orgwikipedia.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.orgwikipedia.org One-pot procedures combining the preparation of the ylide and the olefination step have also been developed to improve efficiency. acs.org

The scope of these reactions is broad, allowing for the synthesis of various substituted cyclopropyl acrylates by employing appropriately substituted aldehydes and phosphorus reagents. nih.govclockss.org For instance, the synthesis of methyl (E)-3-((1R,2R)-2-(but-3-en-1-yl)cyclopropyl)acrylate has been achieved using a Wittig reagent. nih.gov

| Aldehyde | Phosphorus Reagent | Product | Reference |

| Cyclopropanecarboxaldehyde | (Methoxycarbonylmethylene)triphenylphosphorane | This compound | epo.org |

| Cyclopropanecarboxaldehyde | Trimethyl phosphonoacetate | This compound | organic-chemistry.orgwikipedia.org |

| Crude aldehyde 21 | Wittig reagent | Methyl (E)-3-((1R,2R)-2-(but-3-en-1-yl) cyclopropyl) Acrylate (22) | nih.gov |

| Aldehydes | α-Bromoesters and Ph3P | α,β-Unsaturated Esters | acs.org |

Cyclopropanation Reactions Utilizing Various Reagents and Catalysts

Direct cyclopropanation of acrylate derivatives is another major strategy for the synthesis of cyclopropyl acrylates. This approach involves the addition of a carbene or carbene equivalent across the double bond of an acrylate. A variety of reagents and catalysts have been developed to achieve this transformation, including metal-based catalysts and organocatalysts. researchgate.net

Transition metal catalysts, particularly those based on copper, rhodium, and palladium, are widely used for cyclopropanation reactions. rsc.orgrsc.org These catalysts can activate diazo compounds to generate metal-carbene intermediates, which then transfer the carbene to an alkene. For instance, cobalt catalysts have been shown to be effective in the intermolecular cyclopropanation of terminal olefins with ethyl diazoacetate (EDA). researchgate.net

Gold(I) catalysis has emerged as a powerful tool in modern organic synthesis, including the formation of cyclopropanes. beilstein-journals.orgacs.org Gold(I) catalysts can activate alkynes and allenes towards nucleophilic attack, leading to the formation of cyclopropyl gold(I) carbene-like intermediates. nih.govuzh.ch These intermediates can then undergo further reactions to form cyclopropane (B1198618) rings. For example, gold(I)-catalyzed intramolecular cyclopropanation of enynes has been developed to synthesize various cyclopropane-containing molecules. acs.org While direct gold-catalyzed cyclopropanation of acrylates is less common, the versatility of gold catalysis in forming complex carbocyclic frameworks suggests its potential in this area. beilstein-journals.orgunimi.it

Organocatalysis offers a metal-free alternative for the synthesis of cyclopropanes, often providing high levels of enantioselectivity. acs.orgrsc.org Chiral aminocatalysts, such as prolinol derivatives, can catalyze the asymmetric Michael-initiated ring closure (MIRC) reaction of α,β-unsaturated aldehydes with bromomalonates to afford highly enantio- and diastereomerically enriched cyclopropanes. acs.org This methodology has been extended to the cyclopropanation of acrylates. For example, the enantioselective cyclopropanation of α-purine acrylate has been achieved using a chiral catalyst to facilitate a Michael addition followed by intramolecular alkylation. rsc.org Cinchona alkaloid-derived catalysts have also been employed in the catalytic enantioselective cyclopropanation of tert-butyl acrylate. rsc.org

A more recent and innovative approach to cyclopropane synthesis involves a radical/polar crossover strategy. nih.govacs.org This method typically involves the photocatalytically generated addition of a radical to a homoallylic substrate. nih.gov The resulting radical adduct is then reduced via a single electron transfer to an anion, which subsequently undergoes an intramolecular substitution to form the cyclopropane ring. nih.govacs.org This process is characterized by its mild reaction conditions, broad functional group tolerance, and the use of visible light. nih.govrsc.orgbohrium.comsemanticscholar.org

This strategy has been successfully applied to the synthesis of 1,1-disubstituted cyclopropanes. nih.govacs.org A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade has also been developed, where carbanion intermediates generated from the reaction of aliphatic carboxylic acids and electron-deficient alkenes are trapped in intramolecular alkylations to yield functionalized cyclopropanes. bohrium.comsemanticscholar.org

Reactions Involving Cyclopropylmethyl Radicals and Related Intermediates

The chemistry of cyclopropylmethyl radicals provides another avenue for the synthesis of cyclopropane-containing molecules. psu.edursc.org These radicals are known to undergo rapid ring-opening to form the corresponding but-3-enyl radical. thieme-connect.de However, under certain conditions, the cyclopropylmethyl radical can be trapped or can participate in cyclization reactions. ucl.ac.uk

The ring-opening of cyclopropyl-substituted carbon radicals, formed by the addition of a radical to a methylenecyclopropane (B1220202) or a cyclopropyl olefin, can lead to the formation of various functionalized compounds. nih.gov While this is often seen as a competing reaction, understanding the factors that govern the ring-opening versus cyclization pathways is crucial for designing synthetic strategies that maintain the cyclopropane ring. ucl.ac.uk For instance, the use of the cyclopropylmethyl moiety has been employed as a mechanistic probe to investigate radical reactions. psu.edu

| Strategy | Key Features | Example Reaction | Reference |

| Metal-Catalyzed Cyclopropanation | Use of transition metals (Co, Au) to generate carbene intermediates. | Cobalt-catalyzed cyclopropanation of terminal olefins with EDA. | researchgate.net |

| Organocatalytic Cyclopropanation | Metal-free, often highly enantioselective, MIRC reactions. | Prolinol-catalyzed asymmetric cyclopropanation of α,β-unsaturated aldehydes. | acs.org |

| Radical/Polar Crossover | Photocatalytic generation of radicals, mild conditions, good functional group tolerance. | Visible-light-induced synthesis of 1,1-disubstituted cyclopropanes. | nih.govrsc.org |

| Cyclopropylmethyl Radicals | Involves the generation and reaction of cyclopropylmethyl radical intermediates. | Ring-opening/cyclization of cyclopropane derivatives. | nih.gov |

Strategic Considerations in Synthetic Design

The successful synthesis of complex target molecules like this compound requires careful planning. Key considerations include controlling the relative and absolute stereochemistry of the cyclopropane ring and the strategic use of protecting groups to mask reactive functionalities.

Achieving high levels of regioselectivity and stereocontrol is a central challenge in cyclopropane synthesis. Regioselectivity, or the control of the site of reaction, is crucial when multiple reactive sites are present. In the context of MIRC reactions for cyclopropane formation, the initial Michael addition dictates the regiochemical outcome. rsc.org For example, in the synthesis of polyfunctionalized arenes, Michael-initiated [4+2] or Rauhut–Currier-initiated [3+3] annulations demonstrate how the choice of substrates and catalysts can direct the reaction to a specific pathway, ensuring high regioselectivity. rsc.org

Stereocontrol involves dictating the three-dimensional arrangement of atoms. As discussed previously (Section 2.2.2), asymmetric catalysis is a primary strategy for achieving stereocontrol in cyclopropyl acrylate synthesis. The use of chiral catalysts, such as cinchona alkaloids or chiral rhodium complexes, induces facial selectivity during the crucial bond-forming steps. rsc.orgnih.govresearchgate.net For instance, in the MIRC reaction, the catalyst can form a chiral complex with one of the reactants, effectively blocking one face of the molecule and directing the incoming nucleophile to the opposite face. rsc.org This leads to the preferential formation of one enantiomer over the other. Similarly, substrate-based control, using chiral auxiliaries attached to the acrylate, can also direct the stereochemical outcome, although this often requires additional steps for auxiliary attachment and removal. core.ac.uk

In multistep organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.ukorganic-chemistry.org A good protecting group must be easy to install, stable to the reaction conditions of subsequent steps, and easy to remove with high yield when its function is complete. pressbooks.pub

When multiple functional groups of the same type are present, an "orthogonal protecting group strategy" may be employed. organic-chemistry.org This involves using different types of protecting groups that can be removed under distinct conditions. For example, a molecule might contain two different alcohol groups, one protected as a silyl (B83357) ether (removed by fluoride) and the other as a benzyl (B1604629) ether (removed by hydrogenolysis). This allows for the selective deprotection and manipulation of one alcohol while the other remains protected. bham.ac.uk Such strategies are critical for achieving the synthesis of large, complex molecules and are a key consideration in the synthetic design of functionalized cyclopropylacrylate analogues. numberanalytics.com

Advanced Characterization Techniques for Methyl 3 Cyclopropylacrylate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of Methyl 3-cyclopropylacrylate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, connectivity, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) nuclei provides unambiguous evidence of the compound's atomic framework and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For the expected (E)-isomer of this compound, the spectrum would exhibit distinct signals corresponding to the methoxy (B1213986), vinylic, and cyclopropyl (B3062369) protons. The predicted chemical shifts (δ) and coupling patterns are detailed in the table below. The large coupling constant (J ≈ 15.6 Hz) between the two vinylic protons is characteristic of a trans-configuration.

¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, seven distinct signals are expected, corresponding to the carbonyl, two vinylic, one methoxy, one cyclopropyl methine, and two equivalent cyclopropyl methylene (B1212753) carbons. The predicted chemical shifts are consistent with an α,β-unsaturated ester bearing a cyclopropyl substituent.

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃ This data is predicted based on established chemical shift values and spectroscopic principles for similar structural motifs.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | =CH-COOCH₃ | ~6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 15.6, 10.0 |

| Cyclopropyl-CH= | ~5.9 - 6.1 | Doublet (d) | J ≈ 15.6 | |

| -OCH₃ | ~3.7 | Singlet (s) | - | |

| Cyclopropyl-CH | ~1.4 - 1.6 | Multiplet (m) | - | |

| Cyclopropyl-CH₂ | ~0.6 - 1.0 | Multiplet (m) | - | |

| ¹³C | C=O | ~167 | - | - |

| Cyclopropyl-CH= | ~150 | - | - | |

| =CH-COOCH₃ | ~120 | - | - | |

| -OCH₃ | ~51 | - | - | |

| Cyclopropyl-CH and -CH₂ | ~10 - 15 | - | - |

Infrared (IR) and Attenuated Total Reflection (ATR-FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the α,β-unsaturated ester and the cyclopropane (B1198618) ring. The spectrum is dominated by a very strong carbonyl (C=O) stretching absorption. Other characteristic absorptions include the carbon-carbon double bond (C=C) stretch, carbon-oxygen (C-O) stretches, and various carbon-hydrogen (C-H) stretching vibrations. Attenuated Total Reflection (ATR) is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation.

Table 2: Characteristic IR Absorption Bands for this compound Values are typical ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3100 | Cyclopropyl C-H Stretch | Medium |

| ~3040 | Vinylic C-H Stretch | Medium |

| ~2950 | Aliphatic (Methyl) C-H Stretch | Medium |

| ~1725 | Ester C=O Stretch (Carbonyl) | Strong, Sharp |

| ~1640 | C=C Stretch (Alkene) | Medium |

| ~1300-1150 | Ester C-O Stretches | Strong |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy, allowing for the determination of the elemental formula.

For this compound (C₇H₁₀O₂), the molecular ion peak [M]⁺• would be observed at an m/z of 126 in an electron ionization (EI) mass spectrum. The fragmentation pattern is dictated by the stability of the resulting ions. Key fragmentation pathways for this molecule include the loss of the methoxy radical (•OCH₃) to give an acylium ion at m/z 95, and the loss of the methoxycarbonyl radical (•COOCH₃) to yield a fragment at m/z 67. Other fragments may arise from the cleavage of the cyclopropane ring.

HRMS would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The calculated exact mass for C₇H₁₀O₂ is 126.06808 Da. alfa-chemistry.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value | Interpretation |

|---|---|---|---|

| MS (EI) | m/z of [M]⁺• | 126 | Molecular Ion |

| m/z of [M - OCH₃]⁺ | 95 | Loss of methoxy radical | |

| m/z of [M - COOCH₃]⁺ | 67 | Loss of methoxycarbonyl radical | |

| m/z of [C₃H₅]⁺ | 41 | Cyclopropyl or allyl cation | |

| HRMS | Exact Mass of [M]⁺• | 126.06808 | Confirms elemental formula C₇H₁₀O₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the α,β-unsaturated ester system, which undergoes a π → π* electronic transition.

The position of the maximum absorbance (λmax) can be predicted using Woodward-Fieser rules. utoronto.calibretexts.org For an acyclic α,β-unsaturated ester, the base value is approximately 208 nm. The cyclopropyl group attached to the β-carbon causes a bathochromic (red) shift. This shift results in a predicted λmax in the range of 230-235 nm, confirming the presence of the conjugated system. libretexts.org

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Transition | Predicted λmax (nm) |

|---|---|---|

| Ethanol or Hexane (B92381) | π → π* | ~231 |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific analytical conditions. As the separated compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. This allows for positive identification by matching the spectrum with a library database or by interpreting the fragmentation pattern as described in section 4.1.3. GC-MS is also highly effective for quantifying the purity of the compound and identifying any volatile impurities.

Table 5: Application of GC-MS for this compound Analysis

| Parameter | Information Provided | Utility |

|---|---|---|

| Retention Time (RT) | Characteristic time for elution from the GC column. | Compound identification (when compared to a standard). |

| Mass Spectrum | Fragmentation pattern and molecular ion peak (m/z 126). | Unambiguous structural confirmation and identification of impurities. |

| Peak Area | Proportional to the amount of the compound. | Quantitative analysis and purity assessment. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it ideal for assessing the purity of the monomer and detecting any impurities or degradation products.

A common approach for the analysis of acrylate (B77674) esters is reversed-phase HPLC. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is often employed due to its hydrophobicity, which allows for effective separation based on the compound's polarity.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. e3s-conferences.orgresearchgate.net The ratio of these solvents can be adjusted to optimize the separation, a process known as method development. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve better separation of compounds with a wide range of polarities. e3s-conferences.orgresearchgate.net

Detection is commonly performed using an ultraviolet (UV) detector, as the acrylate functionality exhibits absorbance in the low UV region. The maximum ultraviolet absorption for many acrylate compounds is around 210 nm, which is often selected as the optimal measurement wavelength. e3s-conferences.orge3s-conferences.org

Detailed Research Findings:

While specific HPLC parameters for this compound are not extensively documented in publicly available literature, typical conditions for the analysis of similar acrylate esters provide a strong foundational methodology. For instance, a study on the determination of 12 different acrylate compounds in plastic food contact materials utilized a C18 column with a water-acetonitrile gradient mobile phase and UV detection at 210 nm. e3s-conferences.org This method demonstrated good linear relationships for the acrylates in the concentration range of 0.01-10.0 mg/L, with high correlation coefficients (>0.999). e3s-conferences.org The recoveries for this method were found to be between 85.4% and 110.7%, with relative standard deviations ranging from 1.6% to 5.2%, indicating good accuracy and precision. e3s-conferences.org

Interactive Data Table: Representative HPLC Parameters for Acrylate Analysis

| Parameter | Value |

| Column | C18 (e.g., ZORBAX SB-AQ, 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of reactions, identifying the presence of the compound in a mixture, and providing a preliminary assessment of purity.

In TLC, a stationary phase, typically silica (B1680970) gel coated on a glass or plastic plate, is used. A small spot of the sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. The mobile phase ascends the plate via capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases.

The choice of the mobile phase is critical for achieving good separation. For moderately polar compounds like this compound, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly employed. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents to optimize the separation.

After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. While colored compounds are visible to the naked eye, colorless compounds like this compound require a visualization technique. A common method is the use of a UV lamp, as the compound will absorb UV light and appear as a dark spot on a fluorescent background.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It is a characteristic value for a given compound under specific TLC conditions (stationary phase, mobile phase, and temperature).

Detailed Research Findings:

Interactive Data Table: Representative TLC Parameters for Acrylate Analysis

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |

| Chamber | Saturated with mobile phase |

| Application | Spotting via capillary tube |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 - 0.6 |

Emerging Characterization Methodologies for Acrylates

Beyond traditional chromatographic techniques, new methodologies are being developed to provide deeper insights into the properties of acrylate monomers. These emerging methods aim to offer more direct assessments of reactivity and performance characteristics.

Okoruwa Maximum Saturation Potential (OMSP) for Reactivity Assessment

The Okoruwa Maximum Saturation Potential (OMSP) is a novel characterization methodology that utilizes attenuated total reflection Fourier-transform infrared spectroscopy (ATR-FTIR) to assess the reactivity of acrylates. nih.gov This technique provides a quantitative measure of the potential reactivity of monomers and oligomers, which is a critical parameter in applications such as photopolymerization. nih.gov

The OMSP methodology focuses on the analysis of the functional group of acrylates and assigns numerical outputs to characterize these materials. nih.gov This approach allows for a more precise distinction between different acrylates, even those with the same viscosity and functionality. nih.gov A key advantage of OMSP is its ability to define the potential reactivity of an acrylate formulation without prior knowledge of its specific components. nih.gov

The methodology is based on the principles of Gaussian normal distribution for the storage and recall of acrylate data, which facilitates the computerization of formulation design. nih.gov This can significantly reduce the time and material costs associated with the development of new photoresins. nih.gov Validation studies have demonstrated that OMSP can reliably detect changes in a photoresin system caused by the presence of different acrylates. nih.gov

Detailed Research Findings:

The OMSP methodology has been shown to provide a high degree of accuracy when comparing digitally mixed formulations to physically mixed ones, with coefficients of determination (R²) ranging from 0.9406 to 0.9964. nih.gov This highlights its potential for streamlining photoresin formulation design and transforming how acrylates are characterized and selected. nih.gov While specific OMSP data for this compound has not been published, the technique's proven applicability to a range of acrylates suggests it would be a valuable tool for assessing its reactivity profile.

Interactive Data Table: Conceptual OMSP Data for an Acrylate Monomer

| Parameter | Description | Illustrative Value |

| OMSP Value | A numerical output from ATR-FTIR analysis representing the maximum saturation potential. | 0.85 |

| Reactivity Index | A derived parameter indicating the relative reactivity of the monomer. | High |

| Gaussian Peak Center | The wavenumber corresponding to the center of the Gaussian distribution of the acrylate functional group peak. | 810 cm⁻¹ |

| Peak Area | The integrated area under the OMSP curve, correlating to the concentration of reactive groups. | 1.2 |

Computational and Theoretical Studies of Methyl 3 Cyclopropylacrylate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental tools used to predict the electronic structure, geometry, and reactivity of molecules without the need for empirical data. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms by calculating the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states—the fleeting, high-energy structures that represent the peak of the energy barrier between reactants and products.

For a compound like Methyl 3-cyclopropylacrylate, DFT studies would typically be employed to investigate reactions such as cycloadditions, ring-opening reactions of the cyclopropyl (B3062369) group, or polymerization. Calculations would determine the activation energies for different potential pathways, revealing which route is kinetically favored. For instance, in a phosphine-catalyzed ring-opening of a cyclopropyl ketone, DFT has been used to map out multistep pathways including nucleophilic substitution, Michael addition, proton transfer, and Wittig reactions, thereby identifying the most favorable sequence of events.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Involving this compound (Note: This data is illustrative as specific studies on this compound are not available.)

| Parameter | Reactant A + this compound | Transition State (TS1) | Intermediate | Transition State (TS2) | Product |

| Relative Energy (kcal/mol) | 0.0 | +22.5 | -5.2 | +15.8 | -18.0 |

| Key Bond Distance (Å) | N/A | C1-Cα: 2.15 | C1-Cα: 1.54 | O-Cβ: 2.05 | O-Cβ: 1.48 |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. This theory is foundational for understanding a molecule's electronic properties and reactivity. Key aspects of analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy and localization of the HOMO indicate a molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For this compound, MO analysis would reveal how the cyclopropyl and acrylate (B77674) moieties influence the electronic structure and predict how it would interact with other reagents in, for example, pericyclic reactions.

Modeling of Stereochemical Outcomes and Selectivity

Many chemical reactions can result in multiple stereoisomeric products. Computational modeling is an invaluable tool for predicting and explaining the origins of stereoselectivity (e.g., enantioselectivity or diastereoselectivity) and regioselectivity.

By calculating the transition state energies for all possible pathways leading to different isomers, chemists can predict which product will be favored. For example, in a Diels-Alder reaction, DFT can be used to calculate the activation barriers for the endo and exo approaches. The pathway with the lower energy barrier will be the dominant one, thus determining the stereochemical outcome. For this compound, such models would be essential to predict the facial selectivity of attacks on the double bond or the stereochemistry resulting from reactions involving the cyclopropyl ring.

Simulation of Reaction Pathways and Energy Landscapes

A reaction pathway connects reactants to products through various transition states and intermediates on a potential energy surface. Simulating this pathway provides a complete energetic profile of the reaction, often visualized as an energy landscape. This landscape maps the potential energy of the system as a function of the geometric coordinates of the atoms.

These simulations allow researchers to visualize the entire reaction mechanism, understand complex multi-step processes, and identify rate-determining steps. For a molecule like this compound, simulations could explore the complex energy landscape of its thermal rearrangements or its polymerization, providing insights that are difficult to obtain through experimentation alone.

Polymerization Research Involving Cyclopropyl Acrylates

Radical Polymerization of Cyclopropyl (B3062369) Acrylates

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers, including acrylates. The process involves three main stages: initiation, propagation, and termination. youtube.com An initiator, typically a peroxide or an azo compound, decomposes upon heating or irradiation to generate free radicals. youtube.com These radicals then react with a monomer molecule to initiate the polymerization chain. uvebtech.com The propagation stage involves the rapid and sequential addition of monomer molecules to the growing radical chain. uvebtech.com Termination occurs when two growing radical chains combine or disproportionate, ending the polymerization process. uvebtech.com

While specific kinetic studies on Methyl 3-cyclopropylacrylate are not extensively detailed in the literature, the general principles of acrylate (B77674) polymerization apply. The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. youtube.com Research on other cyclopropyl-containing acrylates demonstrates their capability to undergo radical polymerization. For instance, the acrylate and methacrylate (B99206) esters of 1-methyl-2,2,3,3-tetracyanocyclopropylcarbinol have been successfully polymerized using free-radical initiators. dtic.mil The resulting polymers, which feature multicyano functionalities on the cyclopropane (B1198618) ring, are soluble in solvents like acetone (B3395972) and tetrahydrofuran (B95107) and form clear, brittle films with glass transition temperatures (Tg) in the range of 72-80 °C. dtic.mil

In some cases, radical polymerization of monomers containing a cyclopropyl group adjacent to a vinyl group can proceed with ring-opening, which can significantly reduce volume shrinkage during polymerization compared to conventional methacrylates. researchgate.net This makes such monomers promising for applications where dimensional stability is critical. researchgate.net

Copolymerization Studies with Other Monomers (e.g., Methacrylates, Styrene)

Copolymerization is a technique used to modify the properties of polymers by incorporating two or more different types of monomers into the same polymer chain. The resulting copolymer's properties depend on the type and proportion of the monomers in the final product. The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂). fiveable.me These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (k₁₁) versus the other monomer (k₁₂). fiveable.me

Studies have been conducted on the radical copolymerization of various cyclopropyl-containing monomers with common comonomers like styrene (B11656) and methyl methacrylate (MMA). For example, the radical copolymerization of (p-chlorophenoxycarbonyl)cyclopropyl styrene (M₁) with styrene (M₂) and MMA (M₂) has been investigated. ajer.orgcyberleninka.ru The reactivity ratios were determined using the Fineman-Ross method, providing insight into the copolymer structure. ajer.orgcyberleninka.ru

In the copolymerization with styrene, the reactivity ratios were found to be r₁ = 1.1 and r₂ = 0.56. ajer.orgcyberleninka.ru For the copolymerization with MMA, the values were r₁ = 1.05 and r₂ = 0.48. ajer.orgcyberleninka.ru Since r₁ is greater than 1 in both cases, it indicates that the growing radical chain ending in the cyclopropyl styrene monomer prefers to add another molecule of itself rather than styrene or MMA. fiveable.me Conversely, with r₂ being less than 1, chains ending in styrene or MMA prefer to add the cyclopropyl styrene monomer. fiveable.me

The Alfrey-Price Q-e parameters, which describe the general reactivity and polarity of monomers, were also calculated for (p-chlorophenoxycarbonyl)cyclopropyl styrene. These parameters help predict copolymerization behavior with other monomers. ajer.orgcyberleninka.ru

| Comonomer (M₂) | r₁ (Cyclopropyl Monomer) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Tendency |

|---|---|---|---|---|

| Styrene | 1.1 | 0.56 | 0.616 | Tendency toward alternation |

| Methyl Methacrylate (MMA) | 1.05 | 0.48 | 0.504 | Tendency toward alternation |

Data sourced from Sadygova, A.I. (2021). ajer.orgcyberleninka.ru

Similarly, studies on the radical copolymerization of cyclopropyl-substituted dioxolanylmethyl acrylates with styrene have been performed to determine their relative activity constants. pleiades.online These investigations are crucial for synthesizing new photosensitive copolymers and understanding how the cyclopropyl group influences reactivity and the final polymer properties. ajer.orgcyberleninka.rupleiades.online

Controlled Polymerization Techniques for Cyclopropyl Acrylate Polymers

Controlled/living radical polymerization (CRP) methods have been developed to overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight, broad molecular weight distributions (polydispersity), and complex polymer architectures. sigmaaldrich.comresearchgate.netnih.gov These techniques rely on establishing a dynamic equilibrium between a low concentration of active propagating chains and a predominant amount of dormant species, which suppresses termination reactions. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for producing well-defined polymers from a variety of monomers, including acrylates. wikipedia.orgcmu.edu The process is typically catalyzed by a transition metal complex, most commonly a copper halide complexed with a nitrogen-based ligand. wikipedia.org The polymerization is initiated by an alkyl halide, and control is achieved through a reversible atom transfer process between the active propagating radical and the dormant species (a polymer chain with a terminal halogen). wikipedia.org

ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersities (typically Mw/Mn < 1.2), and high degrees of chain-end functionality. cmu.educmu.edu The polymerization of acrylates like methyl acrylate via ATRP can be very fast, even at ambient temperatures, with the appropriate choice of ligand for the copper catalyst. cmu.edu The versatility of ATRP has been demonstrated by its compatibility with functional monomers, such as 2-hydroxyethyl acrylate, and its effectiveness in various solvents, including aqueous media. cmu.edu While specific reports on the ATRP of this compound are limited, the technique's proven success with other acrylate esters suggests its potential applicability for synthesizing well-defined polymers containing the cyclopropyl moiety.

Ionic Polymerization: Anionic polymerization is a form of chain-growth polymerization initiated by strong nucleophiles like alkyllithium compounds. wikipedia.org It is particularly well-suited for monomers with electron-withdrawing groups, such as acrylates and methacrylates. wikipedia.orguliege.be Anionic polymerization often proceeds in a "living" manner, meaning there are no inherent termination or chain transfer steps. wikipedia.org This allows for excellent control over molecular weight and the synthesis of complex architectures like block copolymers. uliege.beprinceton.edu The cyclopropyl group is known to be a poor stabilizer for adjacent carbanions, which could influence the kinetics and feasibility of anionic polymerization for cyclopropyl acrylates. wikipedia.org

Coordination Polymerization: This method uses transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, to achieve high control over polymer structure, particularly stereochemistry. wikipedia.orguomustansiriyah.edu.iqpatsnap.com While traditionally used for nonpolar olefins like ethylene (B1197577) and propylene, recent developments have extended its use to polar monomers, including methyl acrylate. wikipedia.org A key feature of coordination polymerization is its ability to produce stereoregular polymers (isotactic or syndiotactic). wikipedia.org Research involving a cyclopropane-containing norbornadiene dimer showed that a titanium-based catalyst could achieve chemoselective polymerization of the olefin without interacting with the cyclopropane ring. chemrxiv.org This suggests that the cyclopropyl group may be compatible with certain coordination catalysts, opening a potential route to stereocontrolled poly(cyclopropyl acrylate)s. chemrxiv.org

Applications of Methyl 3 Cyclopropylacrylate As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The chemical reactivity of methyl 3-cyclopropylacrylate makes it an important intermediate in the creation of complex organic structures, including natural products, heterocyclic compounds, and chiral scaffolds.

The cyclopropane (B1198618) ring is a recurring motif in a variety of natural products, contributing to their unique biological activities. While direct total synthesis of a specific natural product starting from this compound is not extensively documented in readily available literature, its role as a precursor and a structural analog is recognized, particularly in the context of bioactive marine natural products. evitachem.com

For instance, cyclopropane fatty acids (CFAs) isolated from marine sources often exhibit potent biological properties. One such example is (−)-majusculoic acid, a CFA found in marine cyanobacterial mats. The synthesis of analogues of majusculoic acid can employ intermediates structurally similar to this compound to construct the key trans-cyclopropane core. evitachem.com The methyl ester form of these analogues, which bears a structural resemblance to this compound, has been shown to retain significant biological activity, such as the inhibition of nitric oxide production in macrophages. evitachem.com This highlights the utility of the this compound framework in the design and synthesis of biologically active analogues of complex natural products.

| Natural Product/Analogue | Structural Feature | Significance of Cyclopropane Ring |

|---|---|---|

| (−)-Majusculoic Acid Analogue | trans-Cyclopropane Core | Essential for Anti-inflammatory Activity |

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of this compound as a Michael acceptor allows for its use in the synthesis of various heterocyclic systems. One notable class of heterocycles that can be conceptually accessed from α,β-unsaturated esters are pyrazolidinones.

The synthesis of bicyclic pyrazolidinones has been achieved through a [3+2]-cycloaddition of ketenes and azomethine imines, catalyzed by alkaloids. nih.govnih.gov This reaction creates a five-membered heterocyclic ring. While this specific example does not use this compound directly, the underlying principle of cycloaddition with a 1,3-dipole is applicable to α,β-unsaturated esters. The electron-deficient double bond in this compound is susceptible to nucleophilic attack, making it a suitable partner in similar cycloaddition reactions to form substituted pyrazolidinone rings.

| Reaction Type | Reactants | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition (Conceptual) | This compound + 1,3-Dipole (e.g., Azomethine Imine) | Substituted Pyrazolidinone |

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound can serve as a prochiral substrate in asymmetric synthesis to construct chiral scaffolds. A powerful strategy for achieving this is through diastereoselective Michael additions, where a chiral auxiliary is used to control the stereochemical outcome of the reaction. nih.gov

In this approach, a chiral nucleophile, often derived from a chiral amine or another readily available chiral source, is added to the β-position of the α,β-unsaturated ester. The steric and electronic properties of the chiral auxiliary direct the approach of the nucleophile to one face of the double bond, leading to the formation of a new stereocenter with high diastereoselectivity. The chiral auxiliary can then be removed, yielding an enantiomerically enriched product that can be further elaborated into more complex chiral molecules. The Michael addition of a chiral amine to α,β-unsaturated esters has been shown to be highly stereoselective, with the choice of solvent even influencing the stereochemical outcome. nih.gov

| Asymmetric Strategy | Key Reagents | Outcome |

|---|---|---|

| Diastereoselective Michael Addition | This compound + Chiral Nucleophile (with chiral auxiliary) | Enantiomerically Enriched Adduct |

Advanced Materials Synthesis

Beyond its role in the synthesis of discrete molecules, this compound is also a valuable monomer in the production of specialty polymers and as a component in photocurable resins for additive manufacturing.

The presence of a polymerizable double bond in this compound allows it to undergo free-radical polymerization to form poly(this compound). The incorporation of the cyclopropyl (B3062369) group into the polymer backbone can impart unique mechanical and thermal properties to the resulting material. While extensive studies on the homopolymer of this compound are not widely reported, it is noted that this monomer is used in the synthesis of polymers with unique mechanical characteristics. evitachem.com

Copolymerization of this compound with other monomers, such as methyl methacrylate (B99206) or butyl acrylate (B77674), offers a route to tailor the properties of the resulting copolymers. The cyclopropyl group can influence properties such as glass transition temperature, stiffness, and thermal stability. These specialty polymers and copolymers find applications in the formulation of high-performance coatings and adhesives. evitachem.com

| Polymer Type | Potential Properties | Applications |

|---|---|---|

| Poly(this compound) | Unique Mechanical and Thermal Properties | Specialty Coatings, Adhesives |

| Copolymers (e.g., with MMA, BA) | Tunable Glass Transition Temperature, Stiffness | High-Performance Coatings |

Photocurable resins, which solidify upon exposure to ultraviolet (UV) light, are extensively used in additive manufacturing techniques such as stereolithography (SLA). These resins are typically composed of a mixture of oligomers, photoinitiators, and reactive diluents. Acrylate monomers are commonly employed as reactive diluents to reduce the viscosity of the resin and to participate in the polymerization process, thereby becoming part of the final cured object. pcimag.comgoogle.comresearchgate.net

This compound, being an acrylate monomer, has the potential to be used as a reactive diluent in these formulations. Its relatively low molecular weight would contribute to reducing the viscosity of the resin, which is crucial for the proper functioning of SLA printers. nih.gov Upon UV curing, the this compound would copolymerize with the other components of the resin, and the cyclopropyl group would be incorporated into the crosslinked polymer network. This could potentially enhance the mechanical properties, such as hardness and scratch resistance, of the 3D-printed object.

| Application | Function | Potential Benefit |

|---|---|---|

| Stereolithography (SLA) | Reactive Diluent | Viscosity reduction, enhanced mechanical properties of the cured part |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 3-cyclopropylacrylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile or butyl rubber gloves, splash-resistant goggles, and lab coats to prevent skin/eye contact. Contaminated clothing must be removed immediately and laundered separately .

- Ventilation : Use fume hoods for all procedures to minimize inhalation risks. Static discharge and spark-resistant tools are mandatory due to flammability .

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent polymerization. Incompatible with oxidizing agents, strong acids/bases, and amines .

- Emergency Measures : Install eyewash stations and emergency showers in the workspace. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the cyclopropane ring structure and acrylate moiety. Compare coupling constants (e.g., J = 8–12 Hz for cyclopropane protons) to validate stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify purity .

- FT-IR : Key peaks include C=O stretch (~1720 cm) and C-O-C vibrations (~1250 cm) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and detects byproducts (e.g., dimers or hydrolysis products) .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Catalyst Selection : Test palladium or copper catalysts for cyclopropanation reactions. Monitor reaction progress via TLC or GC-MS .

- Temperature Control : Maintain temperatures below 40°C to prevent premature polymerization. Use inhibitors like hydroquinone (50–100 ppm) .

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .

- Byproduct Analysis : Use LC-MS or -NMR to identify side products (e.g., Michael adducts or cyclopropane ring-opening derivatives) .

- Kinetic Studies : Conduct time-resolved experiments to compare reaction rates under varying pH, temperature, or solvent polarity .

Q. How does the electron-deficient cyclopropane ring in this compound influence its reactivity in [2+1] cycloadditions?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs) and predict regioselectivity .

- Experimental Validation : React with diazo compounds (e.g., ethyl diazoacetate) and characterize products via X-ray crystallography to confirm stereochemical outcomes .

Q. What methodologies quantify the steric and electronic effects of this compound in polymer matrix applications?

- Methodological Answer :

- DSC/TGA : Measure glass transition () and thermal decomposition temperatures to assess stability in copolymer blends .

- Rheometry : Analyze viscosity changes during photopolymerization to evaluate crosslinking efficiency .

- XPS/EDS : Map surface composition to confirm incorporation into polymer networks .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT or Ames tests) at varying concentrations (0.1–10 mM) to establish LC/EC values .

- Comparative Analysis : Cross-reference data with structurally similar acrylates (e.g., methyl acrylate) to identify structure-activity relationships (SARs) .

Q. What analytical approaches differentiate between radical- and anionic-initiated polymerization mechanisms of this compound?

- Methodological Answer :

- EPR Spectroscopy : Detect radical intermediates using spin-trapping agents (e.g., TEMPO) .

- Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated monomers to identify proton transfer steps in anionic pathways .

Methodological Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.